Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate
CAS No.: 2379987-26-3
Cat. No.: VC4199252
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379987-26-3 |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 |
| IUPAC Name | ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate |
| Standard InChI | InChI=1S/C17H19N3O3S/c1-2-23-16(21)9-6-12-24-15-11-10-14(19-20-15)18-17(22)13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,18,19,22) |
| Standard InChI Key | PWTFPIRMRNHWMO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Introduction
Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate is an organic compound with potential applications in medicinal chemistry and pharmacology. Its molecular structure features a pyridazine ring, a functional group known for its biological activity and relevance in drug discovery. This compound is classified as an ester derived from butanoic acid and a substituted pyridazine, making it a promising candidate for therapeutic research.
Structural Characteristics
The molecular structure of Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate integrates several key components:
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Ethyl Ester Group: Contributes to its classification as an ester.
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Pyridazine Moiety: A six-membered aromatic ring containing two nitrogen atoms, which enhances its potential for biological interactions.
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Benzamide Group: Provides additional functionalization, possibly influencing the compound's solubility and reactivity.
Molecular Formula
While the exact molecular formula is not explicitly documented, it can be inferred based on the chemical name and structure.
Synthesis
The synthesis of Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate typically involves multi-step organic reactions:
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Formation of the Pyridazine Core: This step often involves cyclization reactions under controlled conditions.
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Introduction of the Benzamide Group: Achieved through amide bond formation using benzoyl derivatives.
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Esterification: The ethyl ester group is introduced via esterification or transesterification reactions.
These reactions require precise temperature control and inert atmospheres to maximize yield and minimize by-products.
Biological Significance
The pyridazine moiety in Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate is linked to various pharmacological activities:
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Drug Development: Pyridazine derivatives are known to interact with enzymes and receptors, making this compound a candidate for further pharmacodynamic studies.
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Potential Applications:
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Anti-inflammatory agents
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Anticancer drugs
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Enzyme inhibitors
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Data Table
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly documented |
| Functional Groups | Ester (ethyl), sulfanyl (-S), benzamide (-CONH-) |
| Key Structural Features | Pyridazine ring, benzamide group |
| Chemical Stability | Stable under neutral conditions; susceptible to hydrolysis |
| Biological Interactions | Potential enzyme/receptor interactions due to pyridazine functionality |
Research Directions
Although specific data on Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate is limited, ongoing research could focus on:
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Pharmacological Profiling: Detailed studies on its interaction with biological targets.
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Derivatization: Modifying its structure to enhance activity or reduce toxicity.
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Physical Properties Analysis: Determining melting point, boiling point, solubility, and partition coefficients.
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